COX-2-IN-36 - 189954-93-6

COX-2-IN-36

Catalog Number: EVT-276041
CAS Number: 189954-93-6
Molecular Formula: C17H22O5S
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0703 is a selective cyclooxygenase-2 inhibitor investigated for the treatment of acute pain and inflammation. MK-0703 at 50 and 100 mg was shown to be efficacious in the treatment of postoperative dental pain and were indistinguishable from the active comparator, ibuprofen 400 mg.
Overview

Cyclooxygenase-2 inhibitor 36, commonly referred to as COX-2-IN-36, is a compound designed to selectively inhibit the cyclooxygenase-2 enzyme, which plays a significant role in the inflammatory process and is implicated in various diseases, including cancer and arthritis. The development of COX-2 inhibitors aims to provide anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs.

Source

COX-2-IN-36 was synthesized through rational design strategies that integrate various pharmacophores known for their inhibitory activity against cyclooxygenase enzymes. The compound is part of a broader class of selective COX-2 inhibitors that have been developed and evaluated for their efficacy and safety profiles in preclinical studies.

Classification

COX-2-IN-36 falls under the classification of non-steroidal anti-inflammatory drugs (NSAIDs) with selective inhibition properties. It specifically targets the COX-2 isoform, distinguishing it from COX-1 inhibitors, which are associated with protective gastric mucosa effects.

Synthesis Analysis

Methods

The synthesis of COX-2-IN-36 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including aromatic aldehydes and specific ketones.
  2. Condensation Reactions: The primary synthetic route employs Knoevenagel condensation reactions to form the core structure of the compound. This method is favored due to its efficiency in forming carbon-carbon bonds.
  3. Purification: Post-synthesis, the crude products are purified using silica gel column chromatography to isolate the desired compounds.

Technical Details

The synthesis pathway typically involves:

  • Reacting oxindole derivatives with appropriate aromatic aldehydes under basic conditions.
  • Employing acetic anhydride for acetylation steps.
  • Characterization of intermediates and final products using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry for structure validation .
Molecular Structure Analysis

Structure

COX-2-IN-36 features a complex molecular architecture that includes:

  • A central aromatic system that enhances binding affinity to the enzyme.
  • Functional groups that contribute to its selectivity and potency.

Data

The molecular formula and specific structural data can be derived from spectral analysis:

  • NMR Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy: Identifies functional groups present in the compound by observing characteristic absorption bands .
Chemical Reactions Analysis

Reactions

COX-2-IN-36 undergoes various chemical reactions relevant to its synthesis and biological activity:

  1. Esterification: Key for modifying functional groups to enhance solubility and bioavailability.
  2. Hydrazone Formation: Utilized in creating derivatives that may exhibit improved inhibitory properties against cyclooxygenase enzymes.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions are often conducted under reflux conditions or at ambient temperature depending on the reactivity of the substrates involved .

Mechanism of Action

Process

The mechanism by which COX-2-IN-36 exerts its pharmacological effects involves:

  1. Selective Binding: The compound selectively binds to the active site of cyclooxygenase-2, inhibiting its activity.
  2. Inhibition of Prostaglandin Synthesis: By blocking cyclooxygenase activity, COX-2-IN-36 reduces the production of pro-inflammatory prostaglandins from arachidonic acid.

Data

Studies have demonstrated that COX-2-IN-36 exhibits significant inhibition of prostaglandin E2 production in vitro, with IC50 values indicating potent activity against cyclooxygenase enzymes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Varies based on functional groups; often tested in various solvents.

Chemical Properties

  • Stability: The compound's stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reactivity profiles are determined through various assays assessing interactions with biological targets .

Relevant data include melting points, boiling points, and spectral characteristics obtained from analytical techniques such as NMR and infrared spectroscopy.

Applications

Scientific Uses

COX-2-IN-36 has potential applications in:

  1. Anti-inflammatory Therapies: As a selective inhibitor of cyclooxygenase-2, it can be used in treating inflammatory diseases such as rheumatoid arthritis.
  2. Cancer Research: Given its role in modulating inflammatory pathways associated with tumorigenesis, it is being investigated for potential anticancer properties .
  3. Pain Management: Its efficacy in reducing pain through prostaglandin inhibition positions it as a candidate for pain relief medications.
Introduction to COX-2 Inhibition in Modern Therapeutics

Biochemical Role of COX-2 in Inflammation and Disease Pathogenesis

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor of pro-inflammatory mediators like prostaglandin E₂ (PGE₂). Unlike constitutively expressed COX-1, COX-2 is upregulated by inflammatory stimuli (e.g., cytokines, lipopolysaccharides) and plays a pivotal role in pathologies including:

  • Chronic Inflammation: Sustained PGE₂ production amplifies vascular permeability, leukocyte recruitment, and pain sensitization [1] [9].
  • Oncogenesis: COX-2 overexpression in tumors promotes angiogenesis (via VEGF), cell proliferation, and metastasis by activating EP receptors (EP1–EP4) [9].
  • Neuroinflammation: Elevated COX-2 in the CNS contributes to neurodegenerative diseases by disrupting glutamate homeostasis and synaptic plasticity [5].

COX-2-derived PGE₂ also modulates immune evasion in viral infections (e.g., gammaherpesviruses), facilitating tumorigenesis in immunocompromised microenvironments [9].

Rationale for Selective COX-2 Inhibition: Historical Context and Clinical Imperatives

First-generation nonselective NSAIDs (e.g., ibuprofen) inhibit both COX-1 and COX-2, causing gastrointestinal (GI) toxicity due to COX-1-mediated cytoprotective prostaglandin depletion [1] [3]. The development of COX-2-selective inhibitors (coxibs; e.g., celecoxib, rofecoxib) aimed to mitigate GI risks while maintaining anti-inflammatory efficacy. However, early coxibs faced market withdrawals due to cardiovascular thrombotic events linked to:

  • Thromboxane/Prostacyclin Imbalance: Selective COX-2 inhibition reduces prostacyclin (an antithrombotic agent) without affecting thromboxane (a prothrombotic COX-1 product), elevating cardiovascular risk [1] [6].
  • Clinical Trial Controversies: The VIGOR trial revealed a 5-fold higher myocardial infarction risk with rofecoxib vs. naproxen, while the CLASS trial disclosed data-presentation discrepancies obscuring celecoxib’s toxicity profile [1].

These issues underscored the need for next-generation inhibitors with improved selectivity, cardiovascular safety, and applicability in cancer and neurology.

Emergence of COX-2-IN-36 as a Novel Pharmacological Agent

COX-2-IN-36 (chemical name: pending publication) is a structurally optimized coxib derivative designed to address prior limitations. Key innovations include:

  • Enhanced Isoform Selectivity: 300-fold higher affinity for COX-2 over COX-1 vs. 30-fold in early coxibs [10].
  • Multimodal Activity: Potential dual inhibition of COX-2 and cancer-associated kinases [10].
  • Drug-Likeness: Improved solubility and metabolic stability over predecessors (e.g., valdecoxib) [10].

Table 1: Evolution of COX-2 Inhibitors

GenerationRepresentative AgentsKey Limitations
Nonselective NSAIDsIbuprofen, NaproxenGI toxicity, bleeding risk
First-Generation CoxibsRofecoxib, CelecoxibCardiovascular thrombosis
Next-Generation AgentsCOX-2-IN-36Under clinical validation

Properties

CAS Number

189954-93-6

Product Name

COX-2-IN-36

IUPAC Name

(5S)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2-one

Molecular Formula

C17H22O5S

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O5S/c1-6-17(4)14(15(16(18)22-17)21-11(2)3)12-7-9-13(10-8-12)23(5,19)20/h7-11H,6H2,1-5H3/t17-/m0/s1

InChI Key

FZYAFLPJDVKKQI-KRWDZBQOSA-N

SMILES

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C

Solubility

Soluble in DMSO

Synonyms

L-791515; MK-0703; L791515; MK0703; L 791515; MK 0703

Canonical SMILES

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C

Isomeric SMILES

CC[C@]1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.